1-chloro-N-methyl-N-(thiolan-3-yl)methanesulfonamide
Description
Properties
Molecular Formula |
C6H12ClNO2S2 |
|---|---|
Molecular Weight |
229.8 g/mol |
IUPAC Name |
1-chloro-N-methyl-N-(thiolan-3-yl)methanesulfonamide |
InChI |
InChI=1S/C6H12ClNO2S2/c1-8(12(9,10)5-7)6-2-3-11-4-6/h6H,2-5H2,1H3 |
InChI Key |
ZKZIOMUVRWCTCS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCSC1)S(=O)(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Direct Chlorination of N-methyl-N-(thiolan-3-yl)methanesulfonamide
One of the most straightforward synthetic routes involves the chlorination of N-methyl-N-(thiolan-3-yl)methanesulfonamide, which is itself prepared via sulfonamide formation. The key steps include:
Preparation of N-methyl-N-(thiolan-3-yl)methanesulfonamide :
This intermediate is synthesized by reacting methane sulfonyl chloride with N-methylamine or a suitable amine derivative in an organic solvent such as dichloromethane or ethanol, often under cooling conditions (0°C to room temperature). The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, forming the sulfonamide linkage.Chlorination step :
The obtained sulfonamide is then treated with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled temperature conditions (typically 0°C to room temperature). This step replaces the hydroxyl group of the sulfonamide with chlorine, yielding the target compound.
| Parameter | Details |
|---|---|
| Reagents | Methane sulfonyl chloride, N-methylamine, thionyl chloride or PCl₅ |
| Solvent | Dichloromethane, ethanol |
| Temperature | 0°C to 25°C during chlorination |
| Duration | 4-8 hours for chlorination |
| Purification | Extraction, washing, and recrystallization |
This method is favored for its simplicity and directness, especially suitable for laboratory-scale synthesis. However, handling reagents like thionyl chloride requires caution due to their corrosive and toxic nature.
Multi-step Synthesis via Intermediate Sulfonamide Formation
An alternative, more controlled approach involves initial synthesis of the sulfonamide followed by selective chlorination:
Step 1: Synthesis of N-methyl-N-(thiolan-3-yl)methanesulfonamide
React methane sulfonyl chloride with N-methylamine in an inert solvent (e.g., ethanol) at 0–20°C. The reaction typically proceeds with high yield (~82%) under mild conditions, producing a stable intermediate.Step 2: Chlorination of the Sulfonamide
The intermediate is then subjected to chlorination using reagents such as thionyl chloride or phosphorus trichloride under reflux or ambient conditions. This step introduces the chloro substituent on the sulfonamide nitrogen or sulfur atom, depending on the reaction pathway.Step 3: Purification
The crude product is purified via solvent extraction, washing with water or sodium bicarbonate solutions, and recrystallization or chromatography to obtain the pure compound.
| Reagent | Temperature | Time | Yield |
|---|---|---|---|
| Methane sulfonyl chloride + N-methylamine | 0–20°C | 16 hours | 82% |
| Chlorinating agent | Reflux or room temperature | 4-8 hours | Variable |
This method allows better control over reaction selectivity and minimizes side reactions, making it suitable for pharmaceutical-grade synthesis.
Alternative Routes Involving Thiolane Ring Formation
Some literature suggests constructing the thiolan-3-yl ring prior to sulfonamide formation:
Step 1: Synthesis of Thiolan-3-yl Derivatives
The thiolan-3-yl ring can be synthesized via cyclization reactions involving sulfur-containing precursors, such as 1,3-dihalogenated compounds or thiolates, under basic or thermal conditions.Step 2: Coupling with Sulfonyl Chlorides
The pre-formed thiolan-3-yl compound is then coupled with methylamine derivatives and sulfonyl chlorides to form the final sulfonamide.
This route is more complex but offers potential for structural modifications and functionalization.
Industrial and Continuous Flow Methods
For large-scale production, continuous flow reactors are employed to improve safety, reaction control, and scalability. In such setups:
- Precursors are fed into a reactor with precise temperature and reagent addition control.
- Reactions such as chlorination are performed under optimized conditions to maximize yield and minimize by-products.
- Post-reaction purification involves inline extraction and crystallization.
Summary of Key Data
| Methodology | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Direct chlorination of sulfonamide | Thionyl chloride / PCl₅ | 0–25°C, 4–8 hrs | Variable | Suitable for lab-scale, safety considerations needed |
| Multi-step synthesis | Methane sulfonyl chloride, N-methylamine, chlorinating agents | 0–20°C, up to 16 hrs | Up to 82% | Better control, scalable for pharmaceuticals |
| Ring construction prior to sulfonamide formation | Sulfur precursors, cyclization agents | Variable | Experimental | Complex, for specialized applications |
Chemical Reactions Analysis
1-Chloro-N-methyl-N-(thiolan-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
1-Chloro-N-methyl-N-(thiolan-3-yl)methanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloro-N-methyl-N-(thiolan-3-yl)methanesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The chlorine atom in the compound can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modification of their activity . This interaction can disrupt essential biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Substituted Phenyl Derivatives
Example Compounds :
- N-(3-Chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide (CAS: N/A, )
- 1-Chloro-N-methyl-N-(4-methyl-3-nitrophenyl)methanesulfonamide (CAS: 143032-39-7, )
Discussion :
- The fluorinated derivative () exhibits enhanced thermal and oxidative stability due to trifluoromethyl groups, making it suitable for high-performance materials. In contrast, the nitro-substituted analog () may serve as an intermediate in pesticide synthesis, similar to tolylfluanid (). The target compound’s thiolan ring could improve bioavailability compared to aromatic substituents .
Heterocyclic Ring Derivatives
Example Compounds :
- N-(1,1-Dioxido-3-phenethylthietan-3-yl)methanesulfonamide ()
- (1,1-Dioxo-thietan-3-yl)methanesulfonyl chloride (CAS: 2092099-08-4, )
Discussion :
- The sulfone group in increases polarity, which may improve water solubility—a critical factor in pharmacokinetics. The target compound’s five-membered ring balances flexibility and steric effects, possibly optimizing receptor binding .
Alkyne-Containing Derivatives
Example Compound :
Discussion :
- The ethynyl group in allows for modular synthesis via click chemistry, useful in drug delivery systems. The target compound’s thiolan ring may provide steric shielding, protecting the sulfonamide from metabolic degradation .
Fused Heterocyclic Sulfonamides
Example Compounds: Benzothieno[3,2-d]pyrimidin-4-one derivatives ()
Discussion :
- The benzothieno-pyrimidine scaffold () demonstrates potent COX-2 inhibition, suggesting that sulfonamide groups in diverse scaffolds can target inflammatory pathways. The target compound’s simpler structure may lack this specificity but could be optimized for similar applications .
Biological Activity
1-chloro-N-methyl-N-(thiolan-3-yl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure
The chemical structure of 1-chloro-N-methyl-N-(thiolan-3-yl)methanesulfonamide can be represented as follows:
- Molecular Formula : C₅H₈ClN₁O₂S₁
- Molecular Weight : 181.64 g/mol
Research indicates that the compound exhibits several biological activities, primarily through the modulation of immune responses and potential cytotoxic effects. The sulfonamide group is known for its ability to interfere with bacterial folic acid synthesis, which may extend to other biological systems.
Key Mechanisms:
- Immune Modulation : The compound has been documented to influence T-lymphocyte activation and immune cell recruitment, suggesting a role in enhancing immune responses .
- Cytotoxic Effects : Studies have shown that it possesses cytotoxic properties against certain cancer cell lines, indicating potential as an anticancer agent .
Biological Activity Overview
The following table summarizes the key biological activities associated with 1-chloro-N-methyl-N-(thiolan-3-yl)methanesulfonamide:
Case Studies
Several studies have explored the effects of 1-chloro-N-methyl-N-(thiolan-3-yl)methanesulfonamide in various experimental settings:
- Study on Immune Response :
- Cytotoxicity in Cancer Cells :
- Antimicrobial Activity Assessment :
Q & A
Q. Basic Structural Analysis
- FT-IR : Identify characteristic peaks:
- NMR :
- ¹H NMR : Methanesulfonamide protons (δ 3.0–3.5 ppm), methyl group (δ 1.2–1.5 ppm), thiolan ring protons (δ 2.5–3.0 ppm for CH₂ groups adjacent to sulfur) .
- ¹³C NMR : Sulfonamide sulfur-bound carbon (δ 45–50 ppm), thiolan ring carbons (δ 25–35 ppm) .
Validation : Compare experimental data with computational predictions (DFT) to resolve ambiguities in peak assignments .
What computational methods (e.g., DFT) are suitable for analyzing the electronic structure and reactivity of this sulfonamide?
Q. Advanced Computational Design
- DFT Studies :
- Use software like Gaussian or ORCA with B3LYP/6-311++G(d,p) basis sets to optimize geometry and calculate electronic properties .
- Analyze frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites. For sulfonamides, the sulfonyl group often acts as an electron-withdrawing center .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS. Focus on hydrogen bonding between the sulfonamide group and active-site residues .
Validation : Cross-check computational results with experimental spectroscopic data (e.g., bond lengths from XRD, vibrational modes from FT-IR) .
How does the thiolan-3-yl moiety influence the compound’s reactivity and biological activity compared to other heterocyclic substituents?
Q. Advanced Mechanistic Analysis
- Steric and Electronic Effects :
- Biological Activity :
- Compare with analogs (e.g., piperidine or pyrrolidine derivatives) using enzyme inhibition assays. For example, test inhibition of cyclooxygenase-2 (COX-2) or other sulfonamide-targeted enzymes .
Experimental Design : - Synthesize analogs with varying heterocycles.
- Measure IC₅₀ values and correlate with computational docking scores .
- Compare with analogs (e.g., piperidine or pyrrolidine derivatives) using enzyme inhibition assays. For example, test inhibition of cyclooxygenase-2 (COX-2) or other sulfonamide-targeted enzymes .
What strategies can resolve contradictions in regioselectivity during alkylation or sulfonylation reactions of this compound?
Q. Advanced Reaction Optimization
- Regioselective Alkylation :
- Use directing groups (e.g., Lewis acids like AlCl₃) to control substitution sites on the thiolan ring .
- Employ protecting groups (e.g., tert-butyldimethylsilyl) for selective functionalization .
- Sulfonylation Challenges :
How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Q. Methodological Stability Studies
- Accelerated Degradation Tests :
- Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C for 24–72 hours .
- Monitor degradation via HPLC and identify byproducts using HRMS.
- Kinetic Analysis :
- Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius equations.
- Identify pH-sensitive functional groups (e.g., sulfonamide hydrolysis under alkaline conditions) .
Applications : Stability data informs formulation design for biological assays or material science applications .
What are the challenges in crystallizing this compound, and how can they be addressed for XRD analysis?
Q. Advanced Crystallography
- Crystallization Issues :
- XRD Refinement :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
